molecular formula C10H11ClO5S B8706425 Ethyl 4-chlorosulfonylphenoxyacetate

Ethyl 4-chlorosulfonylphenoxyacetate

Cat. No. B8706425
M. Wt: 278.71 g/mol
InChI Key: PXHULOFOSFQHDM-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

Phenoxy-acetic acid ethyl ester (9.1 mL) is added to chlorosulfonic acid (15 mL) at 0° C. dropwise. The reaction is stirred at 0° C. for 30 min, it is allowed to warm to room temperature. After 2 hrs, the reaction mixture is poured into ice, solid product is collected by filtration and dried under vacuum.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
C(C)OC(COC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into ice, solid product
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(COC1=CC=C(C=C1)S(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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